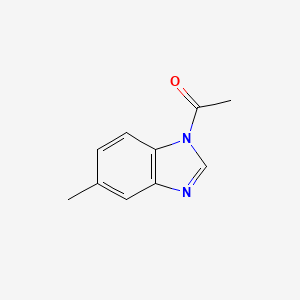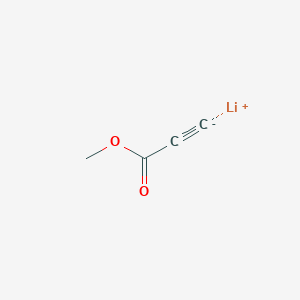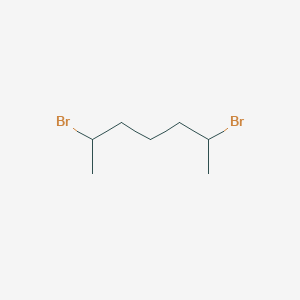
2,6-Dibromoheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromoheptane is an organic compound with the molecular formula C7H14Br2 It is a dibromoalkane, meaning it contains two bromine atoms attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dibromoheptane can be synthesized through the bromination of heptane. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds under mild conditions, with the bromine atoms attaching to the 2nd and 6th carbon atoms of the heptane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of brominating agents like dibromohydantoin in a solvent such as carbon tetrachloride can also be employed to achieve high yields under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromoheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to heptane using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc dust in the presence of hydrochloric acid.
Major Products:
Substitution: 2,6-dihydroxyheptane or 2,6-diaminoheptane.
Elimination: 2,6-heptadiene.
Reduction: Heptane.
Applications De Recherche Scientifique
2,6-Dibromoheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated hydrocarbons on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of flame retardants and other brominated products.
Mécanisme D'action
The mechanism by which 2,6-dibromoheptane exerts its effects involves the reactivity of the bromine atoms. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the removal of bromine atoms results in the formation of double bonds, creating alkenes. The compound’s reactivity is primarily governed by the nature of the carbon-bromine bond and the conditions under which the reactions are carried out .
Comparaison Avec Des Composés Similaires
1,7-Dibromoheptane: Similar in structure but with bromine atoms on the 1st and 7th carbon atoms.
2,3-Dibromoheptane: Bromine atoms on the 2nd and 3rd carbon atoms.
2,6-Dibromohexane: A shorter chain analog with six carbon atoms.
Uniqueness: 2,6-Dibromoheptane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective substitution and elimination reactions, making it a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
61485-85-6 |
|---|---|
Formule moléculaire |
C7H14Br2 |
Poids moléculaire |
257.99 g/mol |
Nom IUPAC |
2,6-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-6(8)4-3-5-7(2)9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
VOFLGGXQQXQKRE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


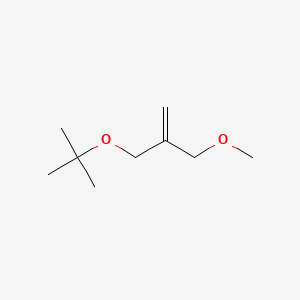


![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
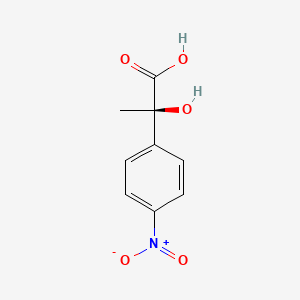
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)

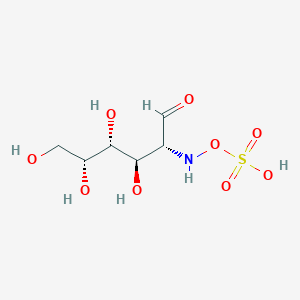
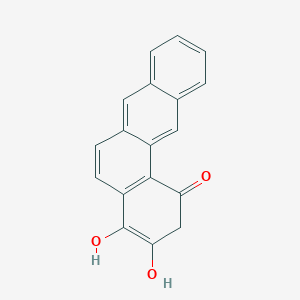
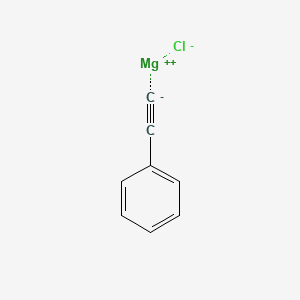
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
